molecular formula C15H14O4 B8647215 3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid CAS No. 13234-75-8

3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B8647215
Key on ui cas rn: 13234-75-8
M. Wt: 258.27 g/mol
InChI Key: ZCJQKBDHACGOOD-UHFFFAOYSA-N
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Patent
US05244771

Procedure details

7.5 g of 2-carboxy-5,5'-dimethoxybiphenyl was dissolved in 75 mL of methanesulfonic acid to obtain a dark brown solution. The solution was stirred at room temperature for one hour, heated at 40°-50° C. for 5 hours and then cooled to room temperature. The reaction mixture was then poured onto crushed ice to form a yellow colored precipitate which was collected by filtration. The precipitate was washed with large amounts of water and then air dried to yield 6.7 g of crude 3,6-dimethoxy-9-fluorenone. Recrystallization from ethanol followed by column chromatography on silica gel using methylene chloride as the eluent yielded pure 3,6-dimethoxy-9-fluorenone. The structure was confirmed by NMR and mass spectroscopy.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[C:12]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][CH:13]=1)([OH:3])=O>CS(O)(=O)=O>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]2[C:1](=[O:3])[C:13]3[C:12]([C:5]=2[CH:6]=1)=[CH:17][C:16]([O:18][CH3:19])=[CH:15][CH:14]=3

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=C(C=C1)OC)C1=CC=CC(=C1)OC
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a dark brown solution
TEMPERATURE
Type
TEMPERATURE
Details
heated at 40°-50° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
to form a yellow colored precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed with large amounts of water
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC=2C(C3=CC=C(C=C3C2C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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